2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position, a 2,2-dimethylpropyl group at the 7-position, and a morpholine ring at the 4-position. Pyrrolo[2,3-d]pyrimidines are known for their significant biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which provides a robust and efficient approach. The general steps include:
Starting Materials: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Substitution Reaction: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes a substitution reaction with 2,2-dimethylpropylamine to introduce the 2,2-dimethylpropyl group at the 7-position.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the pyrrolo[2,3-d]pyrimidine core.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antiviral, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: It is investigated for its potential as a kinase inhibitor and apoptosis inducer, making it a candidate for cancer treatment.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival.
Apoptosis Induction: It induces apoptosis by activating pro-apoptotic proteins such as caspase-3 and Bax, and downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Similar structure but with a cyclopentyl group instead of a 2,2-dimethylpropyl group.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the 2,2-dimethylpropyl and morpholine groups.
Pyrido[2,3-d]pyrimidine derivatives: Similar core structure but different substituents and biological activities.
Uniqueness
2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound for drug development .
Properties
IUPAC Name |
4-[2-chloro-7-(2,2-dimethylpropyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O/c1-15(2,3)10-20-5-4-11-12(17-14(16)18-13(11)20)19-6-8-21-9-7-19/h4-5H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGMJYVTBKLIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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